
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
概要
説明
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organic compound with the molecular formula C35H26. It is characterized by a cyclopentadiene ring substituted with five phenyl groups. This compound is known for its stability and unique structural properties, making it a valuable reactant in organic synthesis and material science .
作用機序
Target of Action
The primary target of Pentaphenylcyclopentadiene (PPCP) is in the field of optoelectronics. It has been used as a dopant for poly (3-alkylthiophene) diodes . The role of PPCP in this context is to enhance the electroluminescence efficiency of these diodes .
Mode of Action
PPCP interacts with its targets by absorbing excitation light and propagating the photoluminescence (PL) emission . This interaction results in enhanced electroluminescence efficiency when PPCP is used as a dopant in poly (3-alkylthiophene) diodes .
Biochemical Pathways
Its role in enhancing electroluminescence efficiency suggests that it may influence pathways related to light absorption and emission .
Pharmacokinetics
It’s known that ppcp is soluble in pyridine , which could potentially impact its bioavailability.
Result of Action
The result of PPCP’s action is the enhancement of electroluminescence efficiency in poly (3-alkylthiophene) diodes . Additionally, PPCP has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles .
Action Environment
The action, efficacy, and stability of PPCP can be influenced by environmental factors. For instance, the optical properties of PPCP, such as its ability to absorb excitation light and propagate PL emission, may be affected by the light conditions in its environment . .
生化学分析
Biochemical Properties
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used as a dopant in poly(3-alkylthiophene) diodes to enhance their electroluminescence efficiency . Additionally, it has been utilized in the preparation of monodisperse and highly fluorescent silica nanoparticles . The compound interacts with enzymes and proteins, influencing their activity and stability. For instance, it can bind to specific sites on enzymes, altering their conformation and affecting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the photoluminescence properties of cells, making it useful in imaging and diagnostic applications . Furthermore, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound has been found to enhance the electroluminescence efficiency of poly(3-alkylthiophene) diodes by interacting with the polymer matrix . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is stable under standard laboratory conditions, but its degradation products can influence cellular processes over time . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, making it suitable for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in energy production and biosynthesis, thereby affecting overall cellular metabolism . Its interactions with metabolic pathways make it a valuable tool for studying cellular processes and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, influencing its accumulation and activity
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene can be synthesized through the reaction of diphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It acts as a dienophile in Diels-Alder reactions, forming new carbon-carbon bonds.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes and are conducted under thermal or catalytic conditions.
Substitution Reactions: Common reagents include halogens and nitrating agents, with reactions often carried out in the presence of a Lewis acid catalyst.
Major Products Formed
Cycloaddition Reactions: Result in the formation of fused ring systems.
Substitution Reactions:
科学的研究の応用
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene has several scientific research applications:
Material Science: Used as a dopant in poly(3-alkylthiophene) diodes to enhance electroluminescence efficiency.
Nanotechnology: Employed in the preparation of monodisperse and highly fluorescent silica nanoparticles.
Organic Synthesis: Functions as a reactant in the formation of cyclopentadienyl metal complexes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar in structure but lacks one phenyl group.
1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene: Substituted with methyl groups instead of phenyl groups.
Uniqueness
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical applications .
特性
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2519-10-0 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


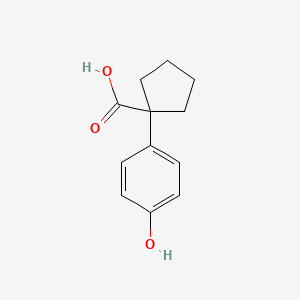


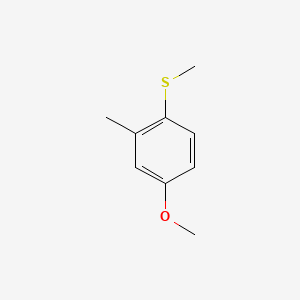
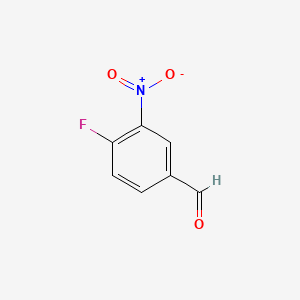
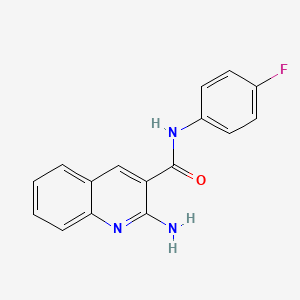
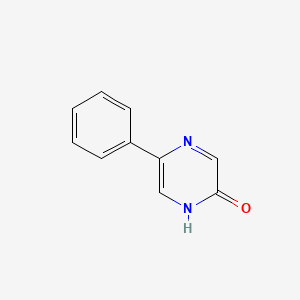

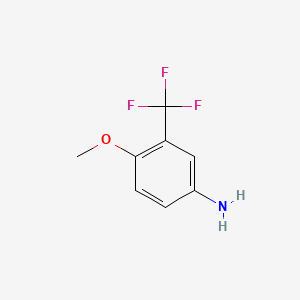

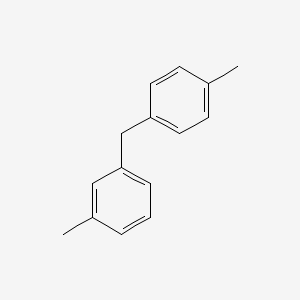
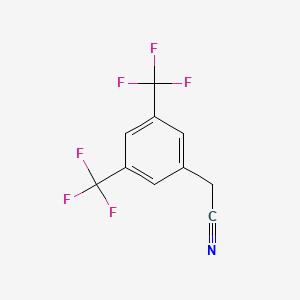
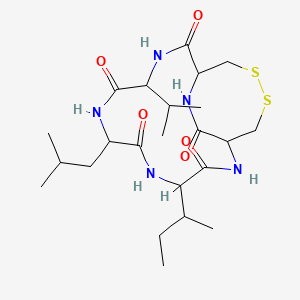
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
